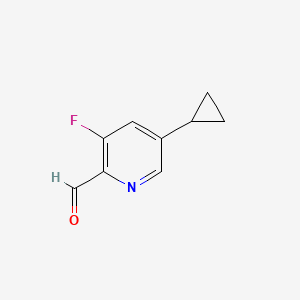![molecular formula C26H25FO8S B12295683 6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12295683.png)
6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-[(3E)-6-Fluor-2-methyl-3-[(4-methylsulfanylphenyl)methyliden]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carbonsäure ist eine komplexe organische Verbindung. Sie zeichnet sich durch das Vorhandensein mehrerer funktioneller Gruppen aus, darunter ein fluor-substituiertes Inden, eine Methylsulfanylphenylgruppe und ein Trihydroxyoxan-Carbonsäure-Rest.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-[2-[(3E)-6-Fluor-2-methyl-3-[(4-methylsulfanylphenyl)methyliden]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carbonsäure umfasst mehrere Schritte. Der erste Schritt beinhaltet in der Regel die Herstellung des fluor-substituierten Indenderivats, gefolgt von der Einführung der Methylsulfanylphenylgruppe durch eine Reihe von Kupplungsreaktionen. Die letzten Schritte umfassen die Acetylierung und Glykosylierung, um den Trihydroxyoxan-Carbonsäure-Rest zu bilden. Die Reaktionsbedingungen erfordern oft die Verwendung spezifischer Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Dazu gehören die Verwendung von Durchflussreaktoren und automatisierten Systemen, um die Reaktionsparameter präzise zu kontrollieren. Der Reinigungsprozess umfasst in der Regel Chromatographie- und Kristallisationstechniken, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves multiple steps. The initial step typically includes the preparation of the fluoro-substituted indene derivative, followed by the introduction of the methylsulfanylphenyl group through a series of coupling reactions. The final steps involve the acetylation and glycosylation to form the trihydroxyoxane carboxylic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process typically involves chromatography and crystallization techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Reaktionstypen
6-[2-[(3E)-6-Fluor-2-methyl-3-[(4-methylsulfanylphenyl)methyliden]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können das fluor-substituierte Inden in seinen entsprechenden Kohlenwasserstoff umwandeln.
Substitution: Die Methylsulfanyl-Gruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um selektive und effiziente Transformationen zu gewährleisten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab. Beispielsweise kann Oxidation Ketone oder Carbonsäuren liefern, während Reduktion Kohlenwasserstoffe erzeugen kann.
Wissenschaftliche Forschungsanwendungen
6-[2-[(3E)-6-Fluor-2-methyl-3-[(4-methylsulfanylphenyl)methyliden]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Sie wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.
Wirkmechanismus
Der Wirkmechanismus von 6-[2-[(3E)-6-Fluor-2-methyl-3-[(4-methylsulfanylphenyl)methyliden]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der fluor-substituierte Inden-Rest kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Methylsulfanylphenyl-Gruppe kann die Bindungsaffinität und -spezifität der Verbindung verbessern. Der Trihydroxyoxan-Carbonsäure-Rest kann zur Löslichkeit und Bioverfügbarkeit der Verbindung beitragen.
Wirkmechanismus
The mechanism of action of 6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoro-substituted indene moiety may interact with enzymes or receptors, modulating their activity. The methylsulfanylphenyl group can enhance the compound’s binding affinity and specificity. The trihydroxyoxane carboxylic acid moiety may contribute to the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(3E)-6-Fluor-2-(hydroxymethyl)-3-[(4-methylsulfinylphenyl)methyliden]inden-1-yl]essigsäure
- 2-[(3E)-6-Fluor-2-(hydroxymethyl)-3-[(4-methylsulfinylphenyl)methyliden]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carbonsäure
Einzigartigkeit
6-[2-[(3E)-6-Fluor-2-methyl-3-[(4-methylsulfanylphenyl)methyliden]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carbonsäure ist aufgrund ihrer spezifischen Kombination funktioneller Gruppen einzigartig, die ihr besondere chemische und biologische Eigenschaften verleihen. Ihr fluor-substituierter Inden-Rest und ihre Methylsulfanylphenyl-Gruppe sorgen für einzigartige Reaktivität und Bindungseigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C26H25FO8S |
|---|---|
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H25FO8S/c1-12-17(9-13-3-6-15(36-2)7-4-13)16-8-5-14(27)10-19(16)18(12)11-20(28)34-26-23(31)21(29)22(30)24(35-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9+ |
InChI-Schlüssel |
FWLAXSAVBCVJBU-RQZCQDPDSA-N |
Isomerische SMILES |
CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Kanonische SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


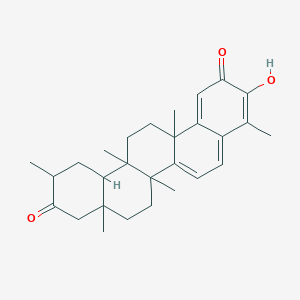
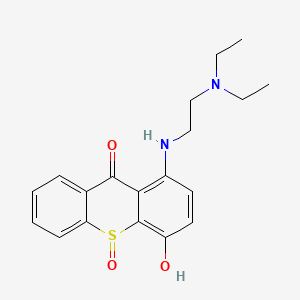
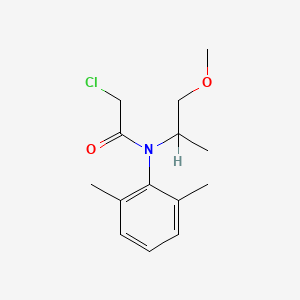
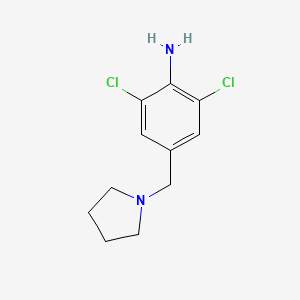
![2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B12295626.png)

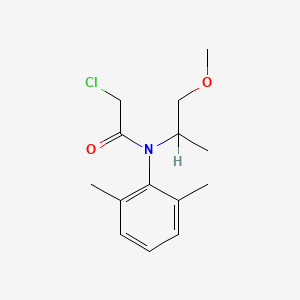
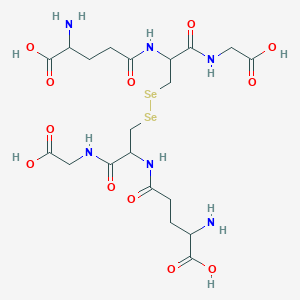
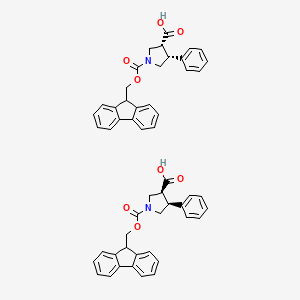
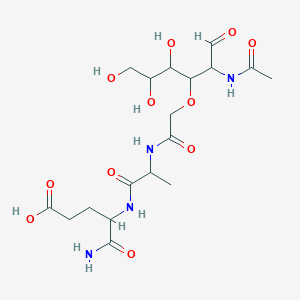
![[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane](/img/structure/B12295666.png)


